molecular formula C7H8ClN3O B11786756 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile

4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B11786756
M. Wt: 185.61 g/mol
InChI Key: OIDXMCZXUTUEMS-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro group, a methoxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carbonitrile with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 4-methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile.

Scientific Research Applications

4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The chloro and carbonitrile groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
  • Phenylboronic acid
  • (2-Aminophenyl)[4-chloro-1-(2-methoxyethyl)-1H-pyrazol-5-yl]methanol

Uniqueness

4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-1-(2-methoxyethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3O/c1-12-3-2-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3

InChI Key

OIDXMCZXUTUEMS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=N1)C#N)Cl

Origin of Product

United States

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